PHA-767491 hydrochloride

Vue d'ensemble

Description

PHA-767491 hydrochloride is a potent and selective ATP-competitive dual inhibitor of Cdc7 and CDK9 . It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . It is used for research purposes .

Molecular Structure Analysis

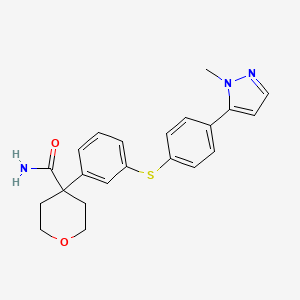

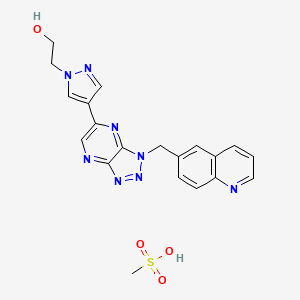

The molecular formula of PHA-767491 hydrochloride is C12H11N3O·xHCl . Its molecular weight is 213.24 (free base basis) . The InChI key is IMVNFURYBZMFDZ-UHFFFAOYSA-N .Chemical Reactions Analysis

PHA-767491 hydrochloride is known to inhibit cell proliferation in a comprehensive panel of cancer cell lines at a mean IC50 value of 3.17 µM . It also blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites .Physical And Chemical Properties Analysis

PHA-767491 hydrochloride is a powder that is off-white to yellow in color . It is soluble in water at concentrations greater than 25 mg/mL .Applications De Recherche Scientifique

Neurodegenerative Diseases

PHA-767491 hydrochloride has been found to have a broad spectrum of activity in the treatment of different protein aggregation diseases (PAD), which affect the nervous system . It was originally identified as an inhibitor of CDC7/CDK9 and was found to reduce TDP-43 phosphorylation and prevent neurodegeneration in TDP-43 transgenic animals . It has also been identified as a GSK-3β inhibitor . The compound has shown significant improvement in the neurite outgrowth of hippocampal primary neurons against the neurotoxicity induced by GSK-3β .

Alzheimer’s Disease

In Alzheimer’s disease, where the aggregate pathological proteins tau and amyloid-β (Aβ) are present both intracellularly and extracellularly, PHA-767491 hydrochloride has shown neuroprotective ability in hippocampal primary culture under oligomeric Aβ treatment .

Glioblastoma

PHA-767491 hydrochloride has been used to suppress glioblastoma growth and invasiveness . It reduces glioblastoma cell viability, suppresses cell proliferation, and triggers apoptosis in glioblastoma cell lines . It also suppresses glioblastoma cell migration and invasion .

DNA Replication

PHA-767491 hydrochloride is known to inhibit the cell division cycle 7-related protein kinase (CDC7), a protein with key roles in regulation of initiation of DNA replication . CDC7 overexpression is present in different cancers, and small molecule inhibitors of the CDC7 have well-documented anti-tumor effects .

Estrogen-Induced DNA Damage

PHA 767491 hydrochloride has been used to study its effect on estrogen-induced DNA damage .

Western Blot Analysis

PHA 767491 hydrochloride has been used in western blot analysis .

S9.6 Nuclear Signal in HeLa Cells

PHA 767491 hydrochloride has been used to study the S9.6 nuclear signal in HeLa cells .

Mécanisme D'action

Target of Action

PHA 767491 hydrochloride is a potent and selective ATP-competitive dual inhibitor . Its primary targets are Cdc7 and CDK9 . These proteins play key roles in the regulation of initiation of DNA replication . The IC50 values for Cdc7 and CDK9 are 10 nM and 34 nM, respectively .

Mode of Action

PHA 767491 hydrochloride interacts with its targets by inhibiting their activity. It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . This interaction results in changes in the cell cycle, specifically the S phase, which is crucial for DNA replication .

Biochemical Pathways

PHA 767491 hydrochloride affects the DNA replication pathway by inhibiting the activity of Cdc7 and CDK9 . This results in the suppression of DNA synthesis and the alteration of the cell cycle . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .

Result of Action

PHA 767491 hydrochloride has been shown to reduce cell viability and suppress cell proliferation in various cancer cell lines . It also triggers apoptosis in a p53-independent manner . Furthermore, it has been found to suppress the migration and invasion of glioblastoma cells .

Safety and Hazards

PHA-767491 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers PHA-767491 hydrochloride has been cited in various publications. For instance, it has been used to study its effect on estrogen-induced DNA damage . It has also been used in western blot analysis and to study the S9.6 nuclear signal in HeLa cells . Another study reported that PHA-767491 hydrochloride inhibits cell proliferation in a comprehensive panel of cancer cell lines at a mean IC50 value of 3.17 µM .

Propriétés

IUPAC Name |

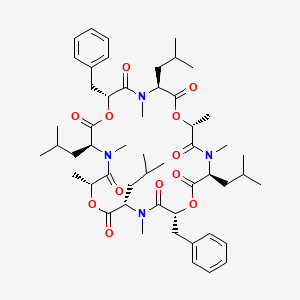

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNFURYBZMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471068 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PHA-767491 hydrochloride | |

CAS RN |

845538-12-7 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)